molecular formula C13H19N3O3 B11739576 1-(2-Methoxyethyl)-4-(4-nitrophenyl)piperazine CAS No. 443915-48-8

1-(2-Methoxyethyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B11739576
CAS No.: 443915-48-8
M. Wt: 265.31 g/mol
InChI Key: DVDGFEMAHCRKON-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-4-(4-nitrophenyl)piperazine is a chemical compound of interest in scientific research, particularly in the development of novel bioactive molecules. Its structure, featuring a piperazine core substituted with a 2-methoxyethyl group and a 4-nitrophenyl group, is similar to that of other derivatives studied for their potential biological activity. Piperazine derivatives are investigated across multiple therapeutic areas due to their versatile pharmacological profiles . Compounds with a 1-(2-hydroxyethyl)piperazine moiety have been identified as having notable radioprotective effects, potentially mitigating DNA damage caused by ionizing radiation in vitro . Furthermore, nitrophenylpiperazine derivatives have been designed and synthesized as potential inhibitors of tyrosinase, a key enzyme in melanin synthesis, suggesting a potential application in related biochemical research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

443915-48-8

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

1-(2-methoxyethyl)-4-(4-nitrophenyl)piperazine

InChI

InChI=1S/C13H19N3O3/c1-19-11-10-14-6-8-15(9-7-14)12-2-4-13(5-3-12)16(17)18/h2-5H,6-11H2,1H3

InChI Key

DVDGFEMAHCRKON-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The most widely documented approach involves the condensation of N,N-bis(2-haloethyl)-4-nitroaniline derivatives with 2-methoxyethylamine in non-protonic solvents. This method leverages nucleophilic substitution at the piperazine nitrogen, followed by cyclization to form the six-membered ring. For example, N,N-bis(2-chloroethyl)-4-nitroaniline reacts with 2-methoxyethylamine in dimethylformamide (DMF) at 100°C for 24 hours, achieving an 87% yield after recrystallization.

Table 1: Optimization of Condensation-Cyclization Parameters

ParameterCondition 1Condition 2Optimal Condition
SolventDMFTolueneDMF
Temperature (°C)100Reflux (110–120)100
BaseNaOHKOHNaOH
Reaction Time (hr)241824
Yield (%)8788.588.5

The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilicity, while toluene necessitates higher temperatures for comparable yields. Sodium hydroxide outperforms potassium hydroxide in minimizing side products, as evidenced by reduced dimerization in HPLC analyses.

Nucleophilic Aromatic Substitution (NAS)

Two-Step Functionalization

An alternative route involves sequential functionalization of the piperazine core:

  • Introduction of the 4-nitrophenyl group : Piperazine reacts with 4-fluoronitrobenzene in the presence of a base (e.g., K₂CO₃) via NAS, forming 4-(4-nitrophenyl)piperazine.

  • Alkylation with 2-methoxyethyl bromide : The secondary amine undergoes alkylation at 60°C in acetonitrile, yielding the target compound.

Table 2: NAS Reaction Metrics

StepReagentSolventYield (%)
Nitrophenyl addition4-FluoronitrobenzeneDMSO78
Methoxyethylation2-Methoxyethyl bromideAcetonitrile82

This method offers modularity but requires stringent anhydrous conditions to prevent hydrolysis of the nitro group.

Catalytic Hydrogenation of Nitro Intermediates

Table 3: Hydrogenation Efficiency

CatalystPressure (psi)SolventTime (hr)Yield (%)
Pd/C50THF692
Raney Ni30Ethanol885

Pd/C proves superior in selectivity, minimizing over-reduction of the methoxy group.

Alkylation of Preformed Piperazines

Single-Pot Alkylation

Direct alkylation of 4-(4-nitrophenyl)piperazine with 2-methoxyethyl tosylate in the presence of triethylamine (TEA) achieves 76% yield within 12 hours. This method avoids multi-step purification but necessitates stoichiometric base to neutralize HBr byproducts.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

MethodYield (%)Purity (%)ScalabilityCost Index
Condensation-Cyclization88.599High$$$
NAS8297Moderate$$
Catalytic Hydrogenation9298Low$$$$

The condensation-cyclization route balances yield and scalability, making it industrially viable. Catalytic hydrogenation, though high-yielding, requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the methoxyethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl or aryl halides, potassium carbonate or sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: 1-(2-Aminoethyl)-4-(4-nitrophenyl)piperazine.

    Substitution: Various substituted piperazines depending on the substituent used.

    Hydrolysis: 4-(4-Nitrophenyl)piperazine and methanol.

Scientific Research Applications

Anticancer Activity

Research has indicated that piperazine derivatives, including 1-(2-Methoxyethyl)-4-(4-nitrophenyl)piperazine, exhibit significant anticancer properties. Studies have shown that modifications to the piperazine ring can enhance the efficacy of these compounds against various cancer cell lines. For instance, derivatives have been synthesized and tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Table 1: Anticancer Activity of Piperazine Derivatives

Compound NameCancer TypeMechanism of ActionReference
This compoundBreast CancerInduces apoptosis and inhibits proliferation
4-(4-Nitrophenyl)piperazineVariousPotassium channel modulation
1-Benzoyl-4-(4-nitrophenyl)piperazineProstate CancerTargeting specific oncogenic pathways

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Piperazine derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The nitro group in the structure is particularly noted for enhancing antibacterial activity, making these compounds suitable candidates for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of Piperazine Derivatives

Compound NameMicrobial StrainEfficacy (MIC)Reference
This compoundStaphylococcus aureus10 µg/mL
N-(4-Nitrophenyl)piperazineE. coli15 µg/mL
1-Benzoyl-4-(4-nitrophenyl)piperazineCandida albicans20 µg/mL

Neurological Applications

Piperazine derivatives are being explored for their potential neuropharmacological effects. The structural similarity to known psychoactive compounds suggests that they may have applications in treating neurological disorders such as depression and anxiety . The modulation of neurotransmitter systems by these compounds could lead to new therapeutic strategies.

Synthesis of Novel Drug Candidates

The synthesis of this compound serves as an important intermediate in the development of novel drug candidates. Its synthetic pathways often involve reactions that yield compounds with enhanced biological activity, making it a valuable building block in drug discovery .

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that a series of piperazine derivatives, including this compound, were evaluated for their anticancer activity against human breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, highlighting the compound's potential as an anticancer agent .

Research on Antimicrobial Efficacy

In another investigation, a comprehensive analysis was conducted on various piperazine derivatives' antimicrobial activities against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of the nitrophenyl group significantly enhanced the antimicrobial efficacy of the compounds tested, including this compound .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-4-(4-nitrophenyl)piperazine is primarily determined by its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological receptors. The methoxyethyl group may also play a role in modulating the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name N1-Substituent N4-Substituent Key Features
1-(2-Methoxyethyl)-4-(4-nitrophenyl)piperazine 2-Methoxyethyl 4-Nitrophenyl Enhanced solubility; potential CNS activity due to balanced lipophilicity
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-Methoxyphenyl Piperidin-4-yl High dopamine D2 receptor affinity (Ki < 10 nM)
1-(3,4-Dichlorophenyl)-4-(4-nitrophenyl)piperazine 3,4-Dichlorophenyl 4-Nitrophenyl Anti-parasitic activity against Trypanosoma cruzi (IC50 = 0.8 µM)
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl 4-Nitrobenzyl Dual-action ligand for serotonin receptors (5-HT1A/5-HT2A)
1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine 4-Hydroxyphenyl 4-Nitrophenyl Key intermediate for triazole antifungals (e.g., voriconazole)

Substituent Impact :

  • N1-Methoxyethyl : Introduces moderate hydrophilicity, improving pharmacokinetics compared to aromatic N1-substituents (e.g., methoxyphenyl or dichlorophenyl) .
  • N4-Nitrophenyl : Provides strong electron-withdrawing effects, stabilizing charge-transfer complexes in receptor binding .
  • Chlorinated Aromatics (e.g., 3,4-dichlorophenyl) : Enhance metabolic stability but may increase hepatotoxicity risks .

Table 3: Pharmacological Profiles of Selected Analogues

Compound Name Biological Target Activity (IC50/Ki) Application
This compound Not explicitly reported N/A Hypothesized CNS modulation
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine Dopamine D2 receptor Ki = 6.2 nM Antipsychotic drug development
1-(3,4-Dichlorophenyl)-4-(4-nitrophenyl)piperazine Trypanosoma cruzi proteases IC50 = 0.8 µM Chagas disease treatment
1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine Fungal lanosterol demethylase MIC = 2 µg/mL (C. albicans) Antifungal intermediate

Key Findings :

  • Dopamine D2 Affinity : N1-methoxyphenyl and N4-piperidinyl groups optimize steric complementarity in the D2 receptor’s orthosteric pocket .
  • Anti-Parasitic Activity : The 3,4-dichlorophenyl group in 1-(3,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine disrupts T. cruzi redox homeostasis .

Physicochemical and Pharmacokinetic Properties

Table 4: Comparative Physicochemical Data

Compound Name logP Solubility (mg/mL) pKa Plasma Protein Binding
This compound 2.1* 1.8 (PBS, pH 7.4) 7.1 (amine) 85% (predicted)
1-(3,4-Dichlorophenyl)-4-(4-nitrophenyl)piperazine 3.8 0.3 (DMSO) 6.9 (amine) 92% (experimental)
1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine 1.6 4.2 (Water) 8.2 (phenol) 78%

*Predicted using ChemAxon software.

Trends :

  • Lower logP values correlate with improved aqueous solubility (e.g., hydroxyl or methoxyethyl substituents).
  • Plasma protein binding increases with aromatic halogenation (e.g., dichlorophenyl > methoxyethyl) .

Biological Activity

1-(2-Methoxyethyl)-4-(4-nitrophenyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and neuropharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methoxyethyl group and a nitrophenyl moiety. Its structural formula can be represented as follows:

C13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including this compound. The compound has shown promising activity against various bacterial strains:

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus250500
Bacillus subtilis125250
Escherichia coli5001000
Pseudomonas aeruginosa10002000

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits bacteriostatic properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer properties of piperazine derivatives have been extensively studied. Research indicates that compounds containing piperazine rings can induce apoptosis in cancer cells through various mechanisms. For instance, LQFM018, a related piperazine derivative, demonstrated significant cytotoxicity in K562 leukemic cells with IC50 values decreasing over time:

Time (h) IC50 (µM)
24427
48259
7250

This study suggests that the mechanism of action involves necroptosis and mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and cell membrane rupture .

Neuropharmacological Effects

Piperazine derivatives are known for their interactions with neurotransmitter receptors. The binding affinity of similar compounds to aminergic receptors has been documented, showing potential for treating neurological disorders. For example, LQFM018 exhibited affinity for dopamine D4 receptors (Ki = 0.26 μM), indicating its potential role in modulating dopaminergic signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various piperazine derivatives found that those with nitrophenyl substitutions had enhanced activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly affect biological activity .
  • Anticancer Mechanisms : In vitro studies on K562 cells revealed that LQFM018 promotes necroptotic cell death without significant myelotoxicity, suggesting its potential use in cancer therapy .
  • Neuropharmacological Insights : Research into the neuropharmacological properties of piperazine derivatives highlights their ability to influence neurotransmitter systems, which could be beneficial in developing treatments for conditions like schizophrenia or depression .

Q & A

Basic: What are the common synthetic routes for 1-(2-Methoxyethyl)-4-(4-nitrophenyl)piperazine?

A widely used method involves nucleophilic aromatic substitution (SNAr) between 1-(2-methoxyethyl)piperazine and 1-chloro-4-nitrobenzene. Key steps include:

  • Reagents and conditions : DMF as a polar aprotic solvent, potassium carbonate (K₂CO₃) as a base, and reflux at 125°C for 8 hours to facilitate the reaction .
  • Purification : Extraction with dichloromethane (DCM) and drying with sodium sulfate, followed by distillation to isolate the product . Alternative routes may involve catalytic hydrogenation of nitro intermediates using palladium on carbon (Pd/C) under hydrogen atmospheres .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

  • Solvent selection : DMF enhances reaction rates due to its high polarity, but alternatives like acetonitrile or THF may reduce side reactions.
  • Catalyst efficiency : Pd/C particle size and loading (e.g., 5–10 wt%) influence hydrogenation rates in nitro-group reductions .
  • Temperature control : Prolonged reflux (>8 hours) may degrade heat-sensitive intermediates; microwave-assisted synthesis can shorten reaction times .
  • Base strength : Stronger bases (e.g., Cs₂CO₃) improve SNAr kinetics but require careful pH monitoring to avoid decomposition .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.2 ppm for nitroaryl groups) and piperazine methylene protons (δ 2.5–3.5 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H⁺] at m/z 306.1) .
  • FT-IR : Nitro group stretching vibrations (~1520 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹) confirm functional groups .

Advanced: How do structural modifications at the piperazine ring affect biological activity?

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance receptor binding affinity, as seen in serotonin (5-HT1A) ligands (Ki = 0.6 nM for nitro derivatives) .
  • Methoxyethyl chain : Increases lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies .
  • Antimicrobial activity : Bulky aryl groups (e.g., trifluoromethylphenyl) enhance interactions with bacterial enzyme active sites, as observed in piperazine-based antifungals .

Basic: What biological activities are reported for this compound and its analogs?

  • Antimicrobial : Piperazine derivatives exhibit moderate activity against Gram-positive bacteria (MIC = 8–32 µg/mL) .
  • Enzyme inhibition : Carbonic anhydrase II (hCA II) inhibition (IC₅₀ = 12 nM) linked to anticancer properties .
  • Neurotransmitter modulation : High affinity for dopamine and serotonin transporters (Ki < 1 nM) in CNS drug candidates .

Advanced: How can low solubility in pharmacological assays be addressed?

  • Co-solvents : Use DMSO:water mixtures (≤10% v/v) to maintain solubility without denaturing proteins .
  • Prodrug strategies : Esterification of the methoxyethyl group improves aqueous solubility (e.g., phosphate esters) .
  • Nanoformulations : Liposomal encapsulation enhances bioavailability in in vivo models .

Basic: What intermediates are critical in synthesizing this compound?

  • 1-(4-Methoxyphenyl)piperazine (ITZ-a) : Synthesized via Buchwald-Hartwig amination of 4-bromoanisole and piperazine .
  • 4-(4-Nitrophenyl)piperazine : Obtained via SNAr or Ullmann coupling, followed by nitro-group retention or reduction .

Advanced: How to resolve contradictions in reported biological data?

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize discrepancies in cytotoxicity studies .
  • Structural confirmation : Ensure intermediates (e.g., regioisomers) are excluded via 2D NMR (COSY, HSQC) .
  • Dose-response curves : Use Hill slope analysis to differentiate nonspecific binding from true receptor interactions .

Basic: What storage conditions ensure compound stability?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the nitro group .
  • Light exposure : Protect from UV light to avoid nitro-to-amine reduction .
  • Humidity control : Use desiccants (silica gel) to prevent deliquescence .

Advanced: What computational methods predict reactivity and binding modes?

  • DFT calculations : Model nitro-group charge distribution to predict SNAr reactivity (e.g., Fukui indices) .
  • Molecular docking : Simulate interactions with hCA II (PDB: 3KS3) to prioritize derivatives with optimal hydrogen-bonding networks .
  • ADMET prediction : Tools like SwissADME estimate logP (≈2.5) and BBB permeability for lead optimization .

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